Silberbromid

Übersicht

Beschreibung

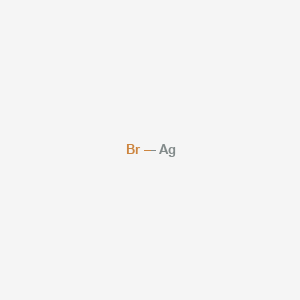

Silver bromide is a pale-yellow, water-insoluble salt with the chemical formula AgBr. It is well-known for its exceptional sensitivity to light, a property that has made it a cornerstone in the development of photographic materials . This compound is also found naturally as the mineral bromargyrite .

Wissenschaftliche Forschungsanwendungen

Silberbromid hat eine breite Palette von Anwendungen in verschiedenen Bereichen:

Strahlungsdetektion: Wird aufgrund seiner Empfindlichkeit gegenüber ionisierender Strahlung in Festkörperdetektoren und Kernspurdetektoren verwendet.

Infrarotspektroskopie: Wird aufgrund seiner Transparenz für infrarotes Licht eingesetzt.

Medizinisches Feld: Wird in antiseptischen Cremes aufgrund seiner antimikrobiellen Eigenschaften verwendet.

Wolkenimpfung: Wird in Materialien verwendet, um Regen zu erzeugen.

5. Wirkmechanismus

Wenn this compound Licht ausgesetzt wird, durchläuft es eine photochemische Reaktion, bei der metallisches Silber gebildet und Brom freigesetzt wird {_svg_6}. Diese Reaktion verdunkelt die Verbindung und bildet ein sichtbares Bild auf Fotofilm oder Fotopapier . Der Grad der Lichteinwirkung beeinflusst das Ausmaß der Reaktion, so dass Bilder mit unterschiedlichen Graustufen entstehen können .

Wirkmechanismus

Target of Action

Silver bromide (AgBr) is a pale-yellow, water-insoluble salt well known for its unusual sensitivity to light . This property has allowed silver halides, including AgBr, to become the basis of modern photographic materials . The primary target of AgBr is light, specifically photons, which interact with the compound to initiate a photochemical reaction .

Mode of Action

When exposed to light, AgBr undergoes a photochemical reaction . A photon of light strikes a silver bromide crystal, kicking out the supplementary electron of the large bromide ion . This electron, which has too much energy to be captured by the silver ion, roams around the entire crystal until being trapped by an imperfection, a local defect in the crystal structure, or by an impurity in the form of a foreign atom or molecule .

Biochemical Pathways

The photochemical reaction of AgBr results in the formation of metallic silver and the release of bromine . This reaction darkens the compound and forms a visible image on the photographic film or paper . The degree of light exposure influences the extent of the reaction, allowing the formation of images with varying shades of grey .

Result of Action

The result of AgBr’s action is the formation of a visible image on photographic film or paper . The photochemical reaction darkens the compound, creating an image that corresponds to the pattern of light exposure . This mechanism underlies black and white photography and has been integral to the development of the photographic industry .

Action Environment

The action of AgBr is highly dependent on the presence of light, as light exposure initiates the photochemical reaction . Environmental factors such as the intensity and wavelength of light can influence the compound’s action, efficacy, and stability . Additionally, the compound’s action can be influenced by the presence of impurities or defects in the crystal structure .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Silver bromide is typically synthesized through a reaction between silver nitrate and an alkali bromide, such as potassium bromide . The reaction is as follows: [ \text{AgNO}_3 (\text{aq}) + \text{KBr} (\text{aq}) \rightarrow \text{AgBr} (\text{s}) + \text{KNO}_3 (\text{aq}) ]

Industrial Production Methods: In industrial settings, silver bromide is produced by forming an emulsion of silver halide crystals in gelatin, which is then coated onto a film or other support . The crystals are formed by precipitation in a controlled environment to produce small, uniform crystals .

Types of Reactions:

Photochemical Decomposition: Silver bromide decomposes under light to form metallic silver and bromine gas. [ 2 \text{AgBr} \rightarrow 2 \text{Ag} + \text{Br}_2 ]

Reaction with Ammonia: Silver bromide reacts with liquid ammonia to form various ammine complexes. [ \text{AgBr} + \text{NH}_3 \rightarrow \text{Ag(NH}_3\text{)}_2\text{Br} ]

Common Reagents and Conditions:

Ascorbic Acid: Used in the photochemical reduction of silver bromide to silver nanoparticles.

Triphenylphosphine: Reacts with silver bromide to form tris(triphenylphosphine) products.

Major Products:

Metallic Silver: Formed from the photochemical decomposition of silver bromide.

Bromine Gas: Released during the decomposition process.

Vergleich Mit ähnlichen Verbindungen

Silberbromid gehört zur Familie der Silberhalogenide, zu denen Silberchlorid, Silberfluorid und Silberiodid gehören . Diese Verbindungen teilen sich ähnliche Eigenschaften, wie z. B. Lichtempfindlichkeit, unterscheiden sich aber in ihren spezifischen Anwendungen und ihrer Reaktivität:

Silberchlorid (AgCl): Wird in Fotopapier und als antimikrobielles Mittel verwendet.

Silberfluorid (AgF): Wird in Zahnbehandlungen verwendet.

Silberiodid (AgI): Wird in der Wolkenimpfung und in antiseptischen Anwendungen eingesetzt.

Die einzigartige Lichtempfindlichkeit von this compound und seine Rolle in der fotografischen Industrie unterscheiden es von seinen Gegenstücken .

Eigenschaften

CAS-Nummer |

7785-23-1 |

|---|---|

Molekularformel |

AgBr |

Molekulargewicht |

187.77 g/mol |

IUPAC-Name |

silver;bromide |

InChI |

InChI=1S/Ag.BrH/h;1H/q+1;/p-1 |

InChI-Schlüssel |

ADZWSOLPGZMUMY-UHFFFAOYSA-M |

SMILES |

Br[Ag] |

Kanonische SMILES |

[Br-].[Ag+] |

Key on ui other cas no. |

7785-23-1 |

Physikalische Beschreibung |

Liquid Yellowish odorless solid; Darkened by light; Water solubility = 0.135 mg/L at 25 deg C; [Merck Index] Light yellow, odorless, crystalline solid; [Alfa Aesar MSDS] |

Piktogramme |

Environmental Hazard |

Synonyme |

silver bromide |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

A: Silver bromide is a photosensitive material, meaning it undergoes a chemical change when exposed to light. Light photons interact with the silver bromide crystal lattice, exciting electrons to higher energy levels []. These electrons can then combine with interstitial silver ions to form silver atoms, creating a "latent image" []. This process is fundamental to traditional photography.

A: The sensitivity of silver bromide to light is significantly affected by the presence of other substances. For instance, organic dyes can act as spectral sensitizers, extending the wavelength range to which silver bromide responds [, ]. Certain chemicals can also act as antifoggants, improving the stability and preventing unwanted reduction of silver bromide in the absence of light [].

ANone: The molecular formula of silver bromide is AgBr. Its molecular weight is 187.77 g/mol.

A: Electron microscopy studies have shown that evaporated silver bromide is deposited as oriented crystals []. Researchers have also utilized transmission electron microscopy to determine the size and shape of silver bromide nanoparticles, including those with tabular morphology [, , ].

A: The morphology of silver bromide crystals plays a significant role in its properties. For example, tabular silver bromide crystals, characterized by their flat, plate-like shape, exhibit different growth mechanisms and properties compared to cubic silver bromide crystals [, , ]. Controlling the morphology during synthesis is crucial for tailoring silver bromide for specific applications.

A: The presence of organic solvents like DMSO can significantly influence the growth of silver bromide crystals. Research has shown that DMSO can facilitate the formation of tabular silver bromide crystals with a high aspect ratio, which are desirable for certain photographic applications due to their unique properties [, ].

A: Yes, silver bromide can exhibit catalytic activity. For example, a study demonstrated that a polymerized methyl imidazole silver bromide complex effectively catalyzes the oxidation of 2-methylnaphthalene using hydrogen peroxide as the oxidant [].

ANone: Factors such as the size and morphology of the silver bromide particles, the presence of dopants or surface modifiers, and the reaction conditions can all influence the catalytic activity of silver bromide-based catalysts.

A: Density functional theory (DFT) calculations have been employed to investigate the electronic states and optical properties of silver bromide surfaces []. These calculations provide valuable insights into the interaction of silver bromide with light and other molecules, enabling researchers to predict and explain experimental observations.

ANone: Yes, computational methods like DFT can be invaluable for designing more efficient silver bromide-based photocatalysts. By simulating the effects of different dopants, surface modifications, and morphologies on the electronic structure and optical properties of silver bromide, researchers can identify promising candidates for experimental synthesis and testing.

A: Gelatin plays a crucial role in stabilizing silver bromide suspensions in photographic emulsions. Studies suggest that aspartic acid residues in gelatin molecules chemisorb to the silver bromide surface, forming a protective layer and influencing the growth and stability of the silver bromide microcrystals [].

ANone: Various methods, including spectroscopic techniques, electron microscopy, and particle size analysis, can be employed to assess the stability of silver bromide formulations. These techniques can provide information about changes in particle size, morphology, and aggregation state over time, allowing researchers to evaluate the effectiveness of different formulation strategies.

A: A wide range of analytical techniques are employed in silver bromide research. These include X-ray diffraction (XRD) for crystal structure analysis [, ], ultraviolet-visible (UV-Vis) spectroscopy for studying optical properties [, ], and various electrochemical methods for investigating electron transfer processes and conductivity [, ].

A: The ionic conductivity of silver bromide can be measured using techniques like dielectric loss measurements and the Dember effect [, ]. These methods provide valuable information about the movement of ions within the silver bromide crystal lattice, which is crucial for understanding its electrical and photographic properties.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[[2-Furanyl(oxo)methyl]amino]benzoic acid propan-2-yl ester](/img/structure/B1197700.png)

![1-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]-5-iodo-pyrimidine-2,4-dione](/img/structure/B1197705.png)

![2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine](/img/structure/B1197707.png)

![4-[[(2R)-5-amino-3,4-dihydro-2H-pyrrole-2-carbonyl]amino]-N-(3-amino-3-imino-propyl)-1-methyl-pyrrole-2-carboxamide](/img/structure/B1197709.png)